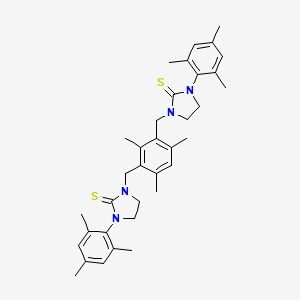
3,3'-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and thione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) typically involves the reaction of 2,4,6-trimethyl-1,3-phenylenediamine with mesityl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The thione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mecanismo De Acción
The mechanism by which 3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) exerts its effects is primarily through its interaction with metal ions and biological targets. The thione groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: A precursor in the synthesis of the target compound.
1,3-Benzenediamine, 2,4,6-trimethyl-: Another related compound with similar structural features.
Uniqueness
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) is unique due to its dual thione groups and the presence of multiple aromatic rings, which provide a versatile framework for various chemical modifications and applications. Its ability to form stable metal complexes and interact with biological targets sets it apart from simpler analogs.
Propiedades
Fórmula molecular |
C35H44N4S2 |
|---|---|
Peso molecular |
584.9 g/mol |
Nombre IUPAC |
1-(2,4,6-trimethylphenyl)-3-[[2,4,6-trimethyl-3-[[2-sulfanylidene-3-(2,4,6-trimethylphenyl)imidazolidin-1-yl]methyl]phenyl]methyl]imidazolidine-2-thione |
InChI |
InChI=1S/C35H44N4S2/c1-21-14-25(5)32(26(6)15-21)38-12-10-36(34(38)40)19-30-23(3)18-24(4)31(29(30)9)20-37-11-13-39(35(37)41)33-27(7)16-22(2)17-28(33)8/h14-18H,10-13,19-20H2,1-9H3 |
Clave InChI |
SLOULMDIROVPQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2CCN(C2=S)CC3=C(C(=C(C=C3C)C)CN4CCN(C4=S)C5=C(C=C(C=C5C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


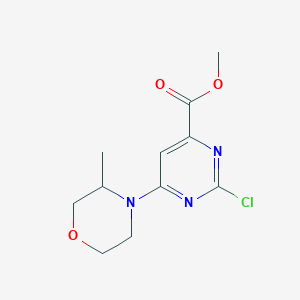
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)

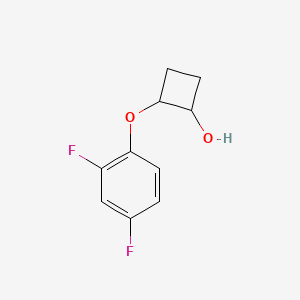
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
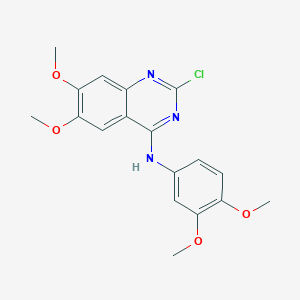
![N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14780772.png)
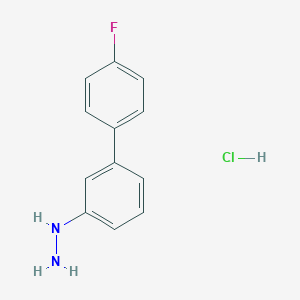
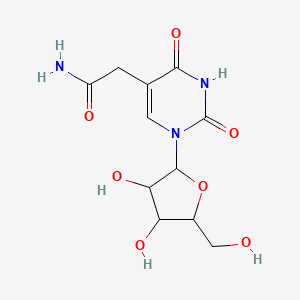
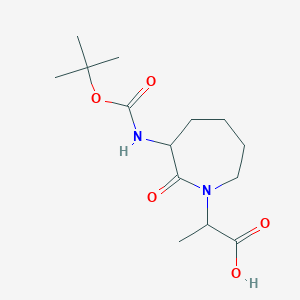
![methyl (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B14780780.png)
